

Technical Guide: 4-(pentyloxy)benzenesulfonamide Molecular Structure

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-(pentyloxy)benzenesulfonamide

CAS No.: 1141-94-2

Cat. No.: B077780

[Get Quote](#)

Executive Summary & Chemical Identity

4-(pentyloxy)benzenesulfonamide (CAS: 1141-94-2) is a benzenesulfonamide derivative characterized by a para-substituted lipophilic pentyl ether tail.^[1] It serves as a critical probe in medicinal chemistry, particularly in the study of Carbonic Anhydrase (CA) inhibition.^{[1][2]} The molecule exemplifies the "tail approach" in drug design, where a zinc-binding group (sulfonamide) is anchored to a scaffold (benzene) and decorated with a hydrophobic appendage (pentyloxy) to exploit secondary binding pockets.^[1]

Property	Data
IUPAC Name	4-(pentyloxy)benzenesulfonamide
Formula	C ₁₁ H ₁₇ NO ₃ S
Molecular Weight	243.32 g/mol
SMILES	CCCCCOC1=CC=C(S(N)(=O)=O)C=C1
LogP (Predicted)	~2.6 - 2.9 (Lipophilic)
H-Bond Donors/Acceptors	1 / 4
Rotatable Bonds	5 (Pentyl chain dynamics)

Molecular Architecture & Pharmacophore Analysis

The structure of **4-(pentyloxy)benzenesulfonamide** can be dissected into three functional domains, each governing a specific aspect of its interaction with biological targets (primarily CA isoforms).

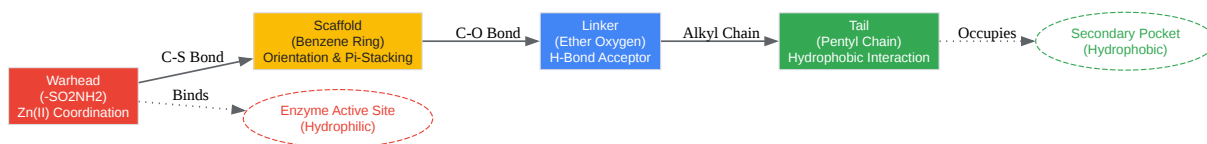
Structural Domains[1][2][4]

- The Warhead (Sulfonamide -SO₂NH₂): A polar, hydrophilic moiety responsible for coordinating the catalytic Zinc ion (Zn²⁺) in the enzyme active site.[1][2] The nitrogen atom acts as the donor ligand.[1][2]
- The Scaffold (Benzene Ring): A rigid linker that orients the warhead and the tail.[1][2] It engages in

-stacking or van der Waals interactions with residues like Val121 or Leu198 in human CA II. [1][2]
- The Tail (Pentyloxy Chain): A flexible, hydrophobic 5-carbon chain linked via an ether oxygen.[1][2] This tail extends out of the hydrophilic active site core to interact with the hydrophobic rim of the enzyme, enhancing affinity and isoform selectivity.[1][2]

Visualization of Structural Logic

The following diagram illustrates the connectivity and functional zones of the molecule.



[Click to download full resolution via product page](#)

Figure 1: Pharmacophore segmentation of **4-(pentyloxy)benzenesulfonamide** showing the functional role of each structural component.[1]

Synthetic Methodology

The synthesis of **4-(pentyloxy)benzenesulfonamide** is typically achieved via two primary routes. The Williamson Ether Synthesis route is preferred for laboratory-scale precision, starting from the pre-functionalized sulfonamide.[1]

Protocol: O-Alkylation of 4-Hydroxybenzenesulfonamide

This protocol ensures high regioselectivity and avoids the harsh conditions of chlorosulfonation.

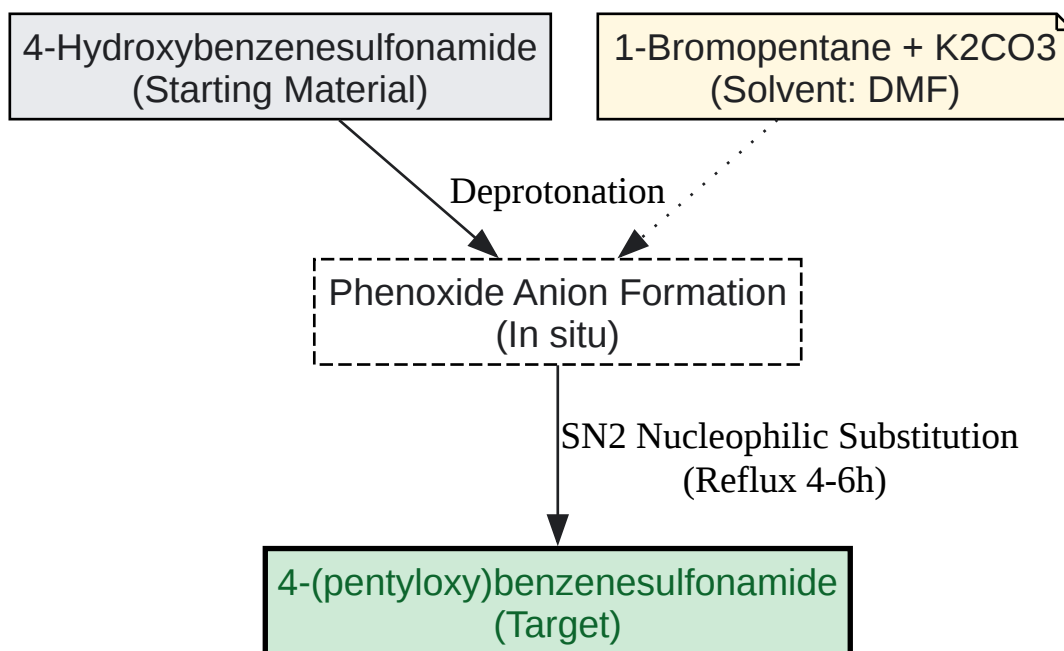
Reagents:

- 4-Hydroxybenzenesulfonamide (1.0 eq)
- 1-Bromopentane (1.1 eq)
- Potassium Carbonate (, 2.0 eq)[1]
- Solvent: DMF (Dimethylformamide) or Acetone[1]

Step-by-Step Procedure:

- Activation: Charge a round-bottom flask with 4-hydroxybenzenesulfonamide and anhydrous DMF. Add and stir at room temperature for 30 minutes to generate the phenoxide anion.
- Alkylation: Dropwise add 1-bromopentane to the reaction mixture.
- Reflux: Heat the mixture to 60–80°C (if using DMF) or reflux (if using acetone) for 4–6 hours. Monitor via TLC (eluent: EtOAc/Hexane).[1][2][3]
- Quench: Pour the reaction mixture into ice-cold water. The product typically precipitates as a white solid.[1][2]
- Purification: Filter the precipitate. Recrystallize from ethanol/water to yield pure 4-(pentyloxy)benzenesulfonamide.[1][2]

Synthetic Pathway Diagram



[Click to download full resolution via product page](#)

Figure 2: Convergent synthesis via Williamson etherification.

Biological Interface: Carbonic Anhydrase Inhibition

The structural significance of **4-(pentyloxy)benzenesulfonamide** lies in its binding mode to Carbonic Anhydrase (CA).^[1]

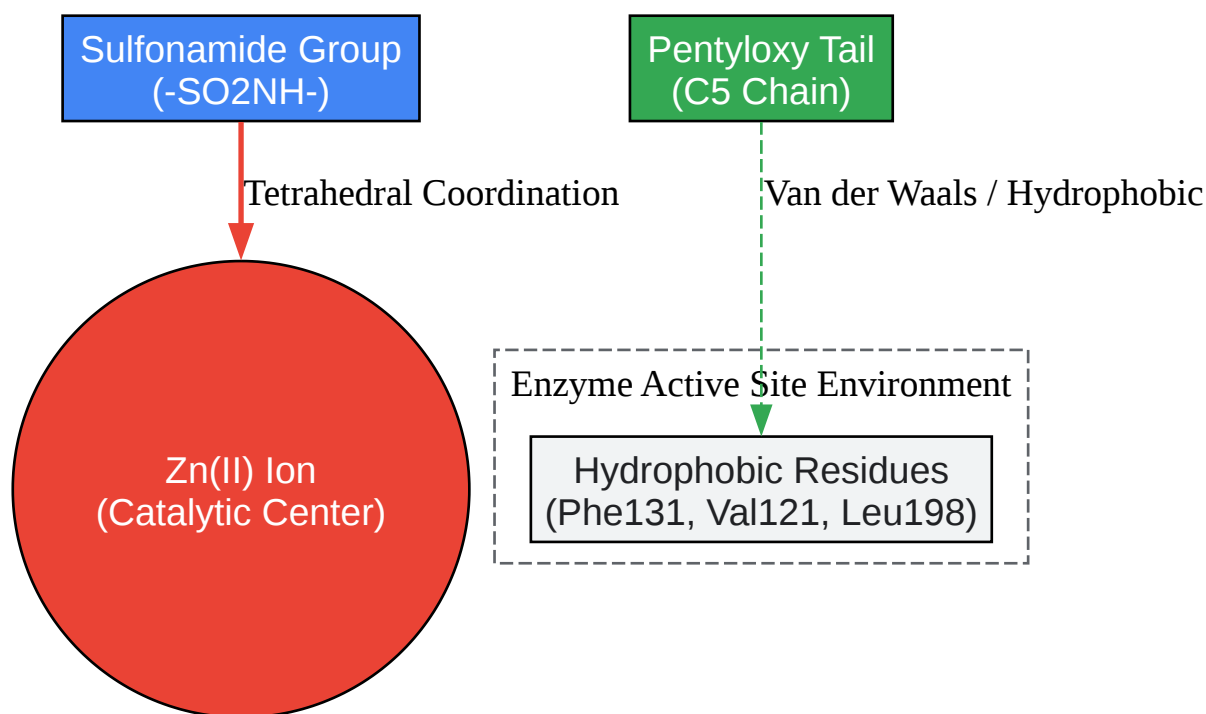
Mechanism of Action^[1]

- Zn(II) Coordination: The sulfonamide nitrogen acts as a mono-anion () at physiological pH, displacing the zinc-bound water molecule/hydroxide ion in the CA active site.^[1] This "locks" the enzyme in an inactive state.^{[1][2]}
- Hydrophobic Contacts: The pentyloxy tail is critical for affinity.^{[1][2]} Unlike the parent compound (benzenesulfonamide), the pentyl chain extends into the hydrophobic cleft of the enzyme active site.^{[1][2]}
 - Effect: This interaction displaces ordered water molecules, providing an entropic gain in binding energy.^{[1][2]}
 - Selectivity: Different CA isoforms (e.g., hCA I, II, IX, XII) have varying active site topologies.^{[1][2]} The length of the pentyl chain (5 carbons) often provides an optimal fit for hCA II, making it a potent nanomolar inhibitor.^{[1][2]}

Structure-Activity Relationship (SAR) Logic

The "pentyloxy" group represents a sweet spot in the homologous series:

- Short Chains (Methoxy/Ethoxy): Insufficient reach to contact hydrophobic residues; lower affinity.^{[1][2]}
- Pentyl Chain: Optimal length to engage hydrophobic patches (e.g., Phe131) without significant steric clashes.^{[1][2]}
- Longer Chains (Decyl+): May cause steric hindrance or solubility issues, though they can increase affinity for membrane-associated isoforms like hCA IX.^{[1][2]}



[Click to download full resolution via product page](#)

Figure 3: Schematic of the binding interface between the inhibitor and the Carbonic Anhydrase active site.[1]

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 76964, Benzenesulfonamide derivatives.[1][2] Retrieved from .[1][2]
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery.[1][2] (Contextual grounding for Sulfonamide CA inhibition mechanism).
- BLD Pharm. **4-(Pentyloxy)benzenesulfonamide** Product Data (CAS 1141-94-2).[1][2][4] Retrieved from .[1][2]
- ChemScene. 4-(Pentyloxy)benzoic acid (Precursor Analysis). Retrieved from .[1][2][5]
- NIST. 4-Pentyloxybenzoic acid Properties. Retrieved from .[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Benzoic acid, 4-(pentyloxy)- | C₁₂H₁₆O₃ | CID 85153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1141-94-2|4-(Pentyloxy)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Technical Guide: 4-(pentyloxy)benzenesulfonamide Molecular Structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077780/docs#technical-guide-4-pentyloxy-benzenesulfonamide-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)